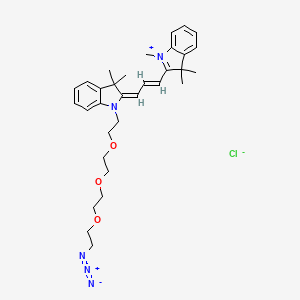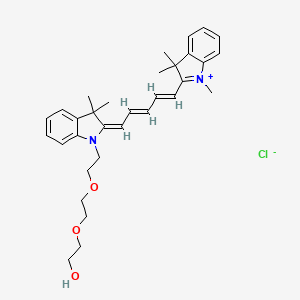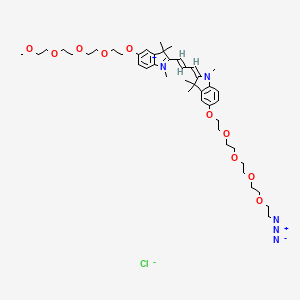
PhotoSph
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PhotoSph is a novel photoswitchable sphingolipid probe.
Aplicaciones Científicas De Investigación
Optical Control of Sphingosine-1-Phosphate Formation and Function
PhotoS1P and PhotoSph represent groundbreaking tools in the field of photopharmacology, offering light-dependent modulation of S1P receptor activities and intracellular targets. These compounds allow researchers to reversibly control biological functions such as pain hypersensitivity in mice, mediated by S1P3 receptors. Notably, PhotoS1P demonstrates prolonged metabolic stability compared to S1P, enabling its use in in vivo studies to optically probe sphingolipid biology. This unique feature facilitates the detailed exploration of the roles played by sphingosine and its derivatives in cellular processes (Morstein et al., 2019).
In Vivo Photopharmacology
The development and application of synthetic photoswitches, like PhotoSph, mark significant advancements in biology, pharmacology, and medicine. These compounds have been applied to various biological targets, demonstrating their potential in studying biological functions and translational medicine. The integration of synthetic photoswitches into living cells and organisms highlights the evolving landscape of photopharmacology, where light can be utilized to control biological phenomena with unprecedented precision (Hüll et al., 2018).
Biophotonics and Photosynthesis
Biophotonics, a field closely related to the application of PhotoSph, explores the interaction between biological materials and light. This discipline encompasses the study and harnessing of light for imaging, detection, and manipulation of biological entities. The principles of biophotonics have facilitated advancements in understanding photosynthesis, a process that can be influenced by compounds like PhotoSph to manipulate photochemical reactions in living organisms. This integration of biophotonics with photosynthetic research offers novel insights into the conversion of light energy into chemical energy, demonstrating the potential of PhotoSph in studying and engineering photosynthetic pathways (Zazubovich & Jankowiak, 2015).
Propiedades
Nombre del producto |
PhotoSph |
|---|---|
Fórmula molecular |
C22H29N3O2 |
Peso molecular |
367.493 |
Nombre IUPAC |
(2S,3R,E)-2-Amino-7-(4-(-(4-propylphenyl)diazenyl)phenyl)hept-4-ene-1,3-diol |
InChI |
InChI=1S/C22H29N3O2/c1-2-5-17-8-12-19(13-9-17)24-25-20-14-10-18(11-15-20)6-3-4-7-22(27)21(23)16-26/h4,7-15,21-22,26-27H,2-3,5-6,16,23H2,1H3/b7-4+,25-24+/t21-,22+/m0/s1 |
Clave InChI |
VAIVCUDKYOKMCB-REJYCENFSA-N |
SMILES |
OC[C@H](N)[C@H](O)/C=C/CCC1=CC=C(/N=N/C2=CC=C(CCC)C=C2)C=C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PhotoSph |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



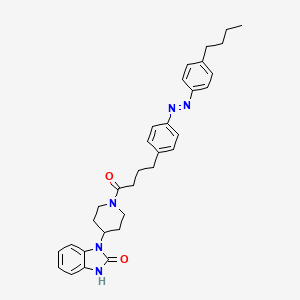

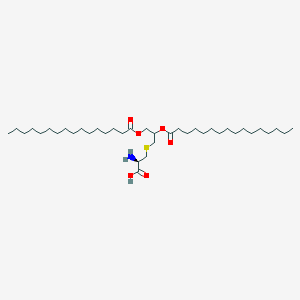
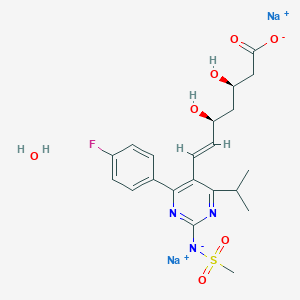
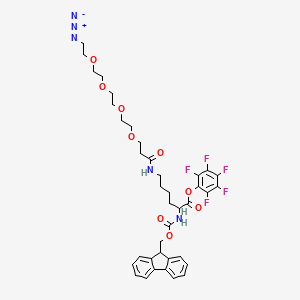
![dimethyl-[(1R,10S,12S,13R,21R,22S,23R,24R)-4,8,12,22,24-pentahydroxy-13-methoxycarbonyl-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaen-23-yl]azanium](/img/structure/B1193302.png)
